molecular formula C19H21BrN2O5S B14804387 2-(4-bromo-3-methylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide

2-(4-bromo-3-methylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide

Cat. No.: B14804387
M. Wt: 469.4 g/mol
InChI Key: ITOHCDOEDGILKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromo-3-methylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a bromo-substituted phenoxy group, a morpholinylsulfonyl phenyl group, and an acetamide linkage. Its unique structure makes it an interesting subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-3-methylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-bromo-3-methylphenol: This can be achieved through bromination of 3-methylphenol using bromine in the presence of a suitable catalyst.

    Formation of 4-bromo-3-methylphenoxyacetic acid: This involves the reaction of 4-bromo-3-methylphenol with chloroacetic acid in the presence of a base.

    Synthesis of N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide: This step involves the reaction of 4-(morpholin-4-ylsulfonyl)aniline with acetic anhydride.

    Coupling Reaction: The final step involves the coupling of 4-bromo-3-methylphenoxyacetic acid with N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-3-methylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phenoxy and morpholinylsulfonyl groups.

    Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic hydrolysis can be carried out using hydrochloric acid or sodium hydroxide, respectively.

Major Products Formed

    Substitution: Products with different substituents replacing the bromo group.

    Oxidation: Oxidized derivatives of the phenoxy and morpholinylsulfonyl groups.

    Reduction: Reduced forms of the phenoxy and morpholinylsulfonyl groups.

    Hydrolysis: Products resulting from the cleavage of the acetamide linkage.

Scientific Research Applications

2-(4-bromo-3-methylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-bromo-3-methylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-bromo-3-methylphenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide is unique due to the presence of both the bromo-substituted phenoxy group and the morpholinylsulfonyl phenyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H21BrN2O5S

Molecular Weight

469.4 g/mol

IUPAC Name

2-(4-bromo-3-methylphenoxy)-N-(4-morpholin-4-ylsulfonylphenyl)acetamide

InChI

InChI=1S/C19H21BrN2O5S/c1-14-12-16(4-7-18(14)20)27-13-19(23)21-15-2-5-17(6-3-15)28(24,25)22-8-10-26-11-9-22/h2-7,12H,8-11,13H2,1H3,(H,21,23)

InChI Key

ITOHCDOEDGILKK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.